![molecular formula C27H25F8NO6S2 B10817588 [(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone](/img/structure/B10817588.png)
[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 32: is a synthetic organic molecule that falls within the class of tricyclic sulfone RORγ modulators. It is reported as a potent and selective inverse agonist of RORγt (retinoic acid-related orphan receptor gamma) . The compound exhibits in vivo activity and has been studied for its pharmacological effects.
Vorbereitungsmethoden
Unfortunately, specific synthetic routes and reaction conditions for the preparation of compound 32 are not provided in the available literature. it is mentioned that it is one of the tricyclic sulfone RORγ modulators claimed in Bristol-Myers Squibb’s patent WO2016179460A1 . Further details regarding industrial production methods are not readily accessible.
Analyse Chemischer Reaktionen
The types of reactions that compound 32 undergoes are not explicitly outlined in the available data. given its classification as an inverse agonist of RORγt, it likely interacts with specific molecular targets through binding interactions. Common reagents and conditions associated with its synthesis remain undisclosed.
Wissenschaftliche Forschungsanwendungen
Chemistry: Its role as an RORγt inverse agonist may have implications for drug discovery and chemical biology.
Biology: Researchers may explore its effects on immune regulation and cellular processes.
Medicine: Investigations into its therapeutic potential for immune-related disorders or autoimmune diseases are likely.
Industry: Although specifics are lacking, its industrial applications could involve drug development or related areas.
Wirkmechanismus
The precise mechanism by which compound 32 exerts its effects as an RORγt inverse agonist remains to be elucidated. it likely involves modulation of RORγt activity, affecting downstream signaling pathways and gene expression.
Vergleich Mit ähnlichen Verbindungen
Unfortunately, the available data does not directly compare compound 32 with similar compounds. further research may reveal additional insights into its uniqueness and potential advantages over related molecules.
For more detailed information, you can refer to the IUPHAR/BPS Guide to Pharmacology ligand page for compound 32 and view interactive activity charts across species .
Please note that the available data is based on the provided PMID, and additional literature may provide further insights into compound 32’s properties and applications. If you have any specific questions or need further clarification, feel free to ask!
Eigenschaften
Molekularformel |
C27H25F8NO6S2 |
|---|---|
Molekulargewicht |
675.6 g/mol |
IUPAC-Name |
[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone |
InChI |
InChI=1S/C27H25F8NO6S2/c28-18-3-5-19(6-4-18)44(41,42)24-9-12-36(22(37)23(38)10-13-43(39,40)14-11-23)21(24)8-1-16-15-17(2-7-20(16)24)25(29,26(30,31)32)27(33,34)35/h2-7,15,21,38H,1,8-14H2/t21-,24-/m1/s1 |
InChI-Schlüssel |
ONXFNBOZJKXCNC-ZJSXRUAMSA-N |
Isomerische SMILES |
C1CC2=C(C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)F)[C@]3([C@@H]1N(CC3)C(=O)C4(CCS(=O)(=O)CC4)O)S(=O)(=O)C5=CC=C(C=C5)F |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C(C(F)(F)F)(C(F)(F)F)F)C3(C1N(CC3)C(=O)C4(CCS(=O)(=O)CC4)O)S(=O)(=O)C5=CC=C(C=C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



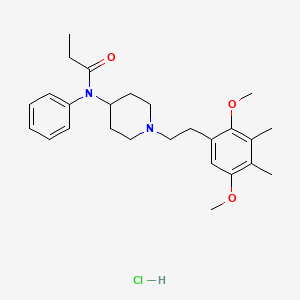
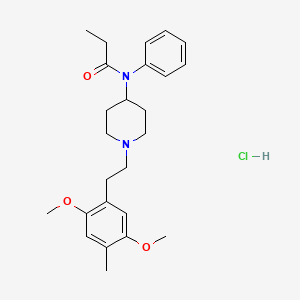

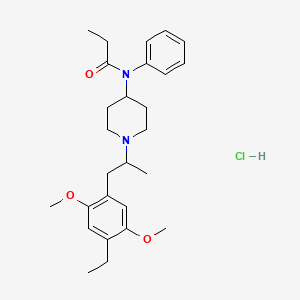
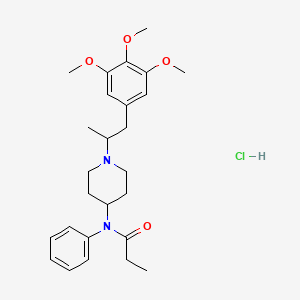
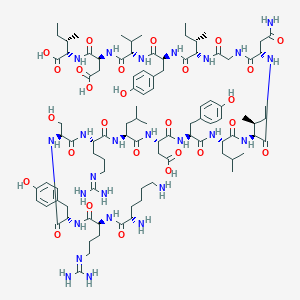
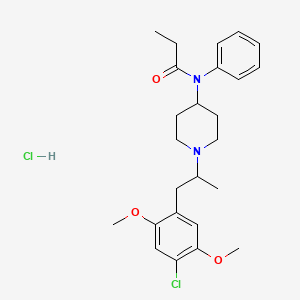

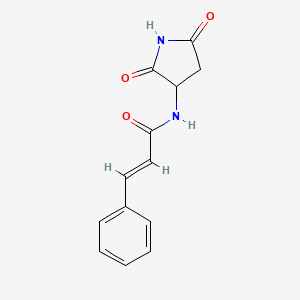
![N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide](/img/structure/B10817578.png)
![methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate](/img/structure/B10817596.png)
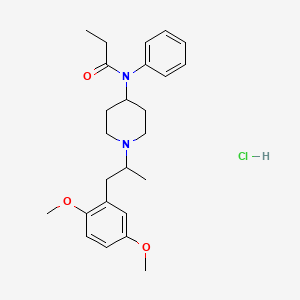
![[(1S,3R,18S,19R,20R,21R,22S,23R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817603.png)
![1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea](/img/structure/B10817606.png)